N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 2-(4-fluorophenoxy)acetamide moiety at the 6-position. The ethanesulfonyl group enhances metabolic stability and modulates electronic properties, while the 4-fluorophenoxy substituent introduces steric and electronic effects critical for receptor interactions. Although direct biological data for this compound are unavailable in the provided evidence, structural analogs in the tetrahydroquinoline and tetrahydroisoquinoline families exhibit diverse pharmacological activities, including enzyme inhibition (e.g., acyl-CoA monoacylglycerol acyltransferase inhibitors ) and receptor antagonism (e.g., orexin-1 receptor antagonists ).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-3-4-14-12-16(7-10-18(14)22)21-19(23)13-26-17-8-5-15(20)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXKWQTUZMTYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide typically involves multi-step processes:
Formation of Tetrahydroquinoline Core: : This can be achieved via Povarov reaction involving aniline derivatives and aldehydes in the presence of a Lewis acid catalyst.
Introduction of Ethanesulfonyl Group: : Ethanesulfonyl chloride reacts with the tetrahydroquinoline derivative under basic conditions to introduce the ethanesulfonyl group.
Fluorophenoxy Acetamide Addition: : The final step involves coupling the intermediate with 4-fluorophenoxyacetyl chloride to form the desired compound.
Industrial Production Methods
Scaling up for industrial production involves optimization of reaction conditions for yield and purity, often incorporating continuous flow reactors and automated systems to maintain stringent control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under controlled conditions, the tetrahydroquinoline core can undergo oxidation to yield quinoline derivatives.
Reduction: : Hydrogenation can reduce certain functional groups while preserving the integrity of the core structure.
Substitution: : Various nucleophilic substitutions can be performed on the acetamide and ethanesulfonyl groups.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Utilizes catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Involves bases or acids as catalysts, depending on the specific reaction.
Major Products Formed
The major products depend on the specific reactions but include quinoline derivatives from oxidation, deaminated products from reduction, and substituted derivatives from nucleophilic substitutions.
Scientific Research Applications
Chemistry
This compound's reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine
Its structural features allow it to interact with specific biological targets, making it a candidate for drug discovery and development. It has shown potential as an anti-inflammatory agent, among other therapeutic uses.
Industry
Beyond pharmaceuticals, it can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. These interactions often involve the acetamide and sulfonyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Selected Analogs
Key Observations :
- Sulfonamide vs.
- Fluorophenoxy vs. Methoxy/Trifluoroacetyl: The 4-fluorophenoxy group in the target compound may improve lipid solubility and bioavailability compared to methoxy (e.g., ) or trifluoroacetyl (e.g., ) substituents. Fluorine’s electron-withdrawing effects could also enhance binding to aromatic residues in target proteins.
- Ethanesulfonyl vs. Furan/Piperidine : The ethanesulfonyl group at the 1-position offers greater metabolic resistance compared to furan-carbonyl () or piperidine-containing analogs (), which may undergo faster oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
